3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
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Description
3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized a series of compounds within this chemical class, including those with 1,3,4-oxadiazole and piperidine components, due to their potential biological activities. These compounds have been evaluated for various applications, including antibacterial, anti-inflammatory, anticancer, and enzyme inhibition activities.
Antibacterial and Antifungal Activities : Several studies have synthesized and tested 1,3,4-oxadiazole derivatives for their antibacterial and antifungal properties. Compounds containing the 1,3,4-oxadiazole moiety have shown valuable antibacterial results against both Gram-positive and Gram-negative bacteria. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated good antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzaepv. pv. oryzae (Xoo), indicating their potential as antibacterial agents in agricultural applications (Shi et al., 2015).
Anticancer Activities : Some derivatives have been evaluated as promising anticancer agents. For example, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer potential, revealing compounds with significant activity against cancer cell lines. This underscores the potential therapeutic application of these compounds in oncology (Rehman et al., 2018).
Anti-inflammatory Activities : The incorporation of the 1,3,4-oxadiazole nucleus into various derivatives has also demonstrated potential anti-inflammatory effects. Certain synthesized compounds exhibited excellent anti-inflammatory activity, highlighting their potential use in treating inflammatory conditions (Kavitha et al., 2019).
Enzyme Inhibition for Alzheimer’s Disease : Novel N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a target in Alzheimer's disease treatment, indicating their potential as therapeutic agents (Rehman et al., 2018).
Properties
IUPAC Name |
3-cyclopropyl-5-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-27(24,16-5-6-17-15(11-16)7-9-25-17)22-8-1-2-13(12-22)10-18-20-19(21-26-18)14-3-4-14/h5-6,11,13-14H,1-4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHPCXFUQHBXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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